Cas no 1482885-04-0 (4-(Azepan-1-yl)cyclohexane-1-carboxylic acid)

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(azepan-1-yl)cyclohexane-1-carboxylic acid
- 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
-
- Inchi: 1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16)
- InChI Key: KTRSQXMBHJEEDH-UHFFFAOYSA-N
- SMILES: OC(C1CCC(CC1)N1CCCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 226
- XLogP3: 0
- Topological Polar Surface Area: 40.5
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1695-5g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 95%+ | 5g |
$2175.0 | 2023-09-07 | |
Life Chemicals | F1908-1695-0.25g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 95%+ | 0.25g |
$653.0 | 2023-09-07 | |
Life Chemicals | F1908-1695-1g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 95%+ | 1g |
$725.0 | 2023-09-07 | |
TRC | A243451-1g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 1g |
$ 1045.00 | 2022-06-08 | ||
Life Chemicals | F1908-1695-2.5g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 95%+ | 2.5g |
$1450.0 | 2023-09-07 | |
Life Chemicals | F1908-1695-0.5g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 95%+ | 0.5g |
$688.0 | 2023-09-07 | |
Life Chemicals | F1908-1695-10g |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 95%+ | 10g |
$3045.0 | 2023-09-07 | |
TRC | A243451-100mg |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 100mg |
$ 185.00 | 2022-06-08 | ||
TRC | A243451-500mg |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
1482885-04-0 | 500mg |
$ 680.00 | 2022-06-08 |
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid Related Literature
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1482885-04-0, known as 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring with an azepane group and a carboxylic acid functional group. The azepane moiety, a seven-membered saturated nitrogen-containing ring, adds complexity to the molecule, making it a subject of interest for researchers exploring novel chemical entities and their applications.
Recent studies have highlighted the potential of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid in drug discovery. Its structural features, including the cyclohexane ring and the azepane group, suggest that it may possess unique pharmacokinetic properties. Researchers have been particularly intrigued by its ability to interact with various biological targets, such as enzymes and receptors, which could make it a promising candidate for therapeutic interventions. For instance, preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain proteases, indicating its potential role in treating conditions related to protease overactivity.
One of the key aspects of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is its stereochemistry. The molecule exists in multiple stereoisomeric forms due to the presence of chiral centers in both the cyclohexane and azepane rings. This stereochemical diversity has led to investigations into how different stereoisomers affect biological activity. For example, studies have demonstrated that specific stereoisomers exhibit enhanced selectivity towards certain targets, which could be advantageous in drug design where specificity is crucial.
The synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the azepane ring. This is often achieved through ring-closing reactions or by modifying existing nitrogen-containing compounds. The carboxylic acid group is then introduced via oxidation or other functional group transformations. Researchers have explored various synthetic pathways to optimize yield and purity, with some methods incorporating green chemistry principles to minimize environmental impact.
In terms of applications, 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid has shown promise in materials science as well. Its rigid structure and functional groups make it a candidate for use in polymer synthesis or as a building block for advanced materials. Additionally, its ability to form stable complexes with metal ions has led to exploratory studies in catalysis and coordination chemistry.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, which are critical for both academic research and industrial applications.
In conclusion, 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (CAS No. 1482885-04-0) is a versatile compound with diverse potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers seeking innovative solutions in chemistry and pharmacology.
1482885-04-0 (4-(Azepan-1-yl)cyclohexane-1-carboxylic acid) Related Products
- 1823024-29-8((4-Bromofuran-2-yl)methanethiol)
- 2640819-40-3(3-Chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine)
- 2877718-25-5(4-{6-methyl-2-[4-(2-phenoxyethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine)
- 1565351-83-8(ert-butyl N-{2-[(2-hydroxypropyl)amino]ethyl}carbamate)
- 2230807-66-4(tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate)
- 2137530-64-2(5-Bromo-3-[2-(2-methylcyclopropyl)cyclopropyl]thiophene-2-carboxylic acid)
- 1465451-07-3(methyl({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)amine)
- 932854-92-7(5-(4-morpholinylmethyl)-3-furoic Acid)
- 2227910-82-7(rac-(1R,3R)-3-(3-ethoxy-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1021262-10-1(8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)




